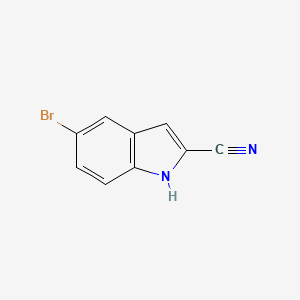

5-Bromo-1H-indole-2-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYJCECTKKQOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738413 | |

| Record name | 5-Bromo-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902772-13-8 | |

| Record name | 5-Bromo-1H-indole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902772-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Functionalization Studies of 5 Bromo 1h Indole 2 Carbonitrile

Reactions Involving the Bromine Atom

The bromine atom on the indole (B1671886) ring is a key site for introducing molecular diversity through various substitution and coupling reactions.

Substitution Reactions with Various Nucleophiles (Amines, Thiols, Alkoxides)

The bromine atom at the C5 position of the indole ring is susceptible to nucleophilic substitution, although this typically requires metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the substitution of the bromine atom with a variety of primary and secondary amines. For instance, sequential Suzuki reaction and Buchwald-Hartwig amination have been used to prepare diarylated indoles from 5-bromoindole (B119039). nih.gov This approach highlights the ability to selectively functionalize the indole core.

While direct substitution with thiols and alkoxides is less commonly detailed for 5-bromo-1H-indole-2-carbonitrile specifically, the general reactivity of aryl bromides suggests that analogous palladium- or copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, could be employed to introduce thioether and ether linkages at the 5-position.

Cross-Coupling Reactions for Tailored Material Properties

Cross-coupling reactions are instrumental in modifying the properties of the this compound core, leading to materials with tailored electronic and photophysical characteristics.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that pairs the aryl bromide with an organoboron compound. This reaction has been successfully applied to 5-bromoindoles to introduce various aryl and heteroaryl substituents. nih.govnih.govlmaleidykla.lt For example, the coupling of 5-bromoindoline (B135996) derivatives with heteroaromatic boronic acids has been used to create sensitizers for solar cells and photochromic materials. lmaleidykla.lt Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient, significantly reducing reaction times and often providing excellent yields. lmaleidykla.lt

The Sonogashira coupling provides a route to synthesize alkynyl-substituted indoles by reacting the 5-bromoindole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This reaction is conducted under mild conditions and is tolerant of various functional groups, making it suitable for complex molecule synthesis. wikipedia.org These alkynyl-substituted indoles can serve as precursors for further transformations.

The Heck coupling , another palladium-catalyzed reaction, allows for the substitution of the bromine atom with an alkene. This method has been utilized to introduce vinyl groups at the 5-position of the indole ring, further expanding the synthetic utility of this compound. nih.govmdpi.com

Table 1: Examples of Cross-Coupling Reactions on Bromoindoles

| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 5-Arylindoles | nih.gov |

| Suzuki-Miyaura (Microwave) | Pd(PPh₃)₄, Cs₂CO₃ | 5-Arylated spiro[indole-piperidine] | lmaleidykla.lt |

| Sonogashira | Pd catalyst, Cu co-catalyst | 5-Alkynylindoles | researchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, base | 5-Aminoindoles | nih.gov |

| Heck | Pd(OAc)₂, KOAc, n-Bu₄NCl | 5-Alkenylindoles | nih.govmdpi.com |

Reactions at the Carbonitrile Group

The carbonitrile group at the C2 position is a versatile functional handle that can be transformed into various other functionalities, significantly broadening the chemical space accessible from this compound.

Derivatization to Carboxamides

The carbonitrile group can be readily converted into a carboxamide. This transformation is typically achieved through hydrolysis, which can be performed under acidic or basic conditions. For instance, treatment with a mixture of ethanol (B145695) and sulfuric acid can yield the corresponding ethyl ester, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. researchgate.netresearchgate.net Alternatively, direct conversion to the primary amide, 5-bromo-1H-indole-2-carboxamide, has been documented. sigmaaldrich.com These carboxamides can then be further functionalized. For example, coupling with various amines using reagents like BOP and DIPEA leads to a diverse library of N-substituted indole-2-carboxamides. mdpi.com

Formation of Hydrazone Derivatives

The carbonitrile can be a precursor to hydrazone derivatives. A common synthetic route involves the initial conversion of the carbonitrile to a carbohydrazide (B1668358). nih.gov This is typically achieved by first forming an ester from the corresponding carboxylic acid, followed by reaction with hydrazine hydrate. researchgate.net The resulting 5-bromo-1H-indole-2-carbohydrazide can then undergo condensation with various aldehydes and ketones to furnish a wide range of hydrazone derivatives. researchgate.netnih.govresearchgate.net This reaction is often carried out in ethanol with a catalytic amount of acetic acid. researchgate.net

Synthesis of Oxadiazole Derivatives

The carbonitrile functionality serves as a key starting point for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A general approach involves the conversion of the indole-2-carboxylic acid (derived from the carbonitrile) to the corresponding carbohydrazide. researchgate.net This intermediate can then be cyclized with carbon disulfide in the presence of potassium hydroxide (B78521) to form a 1,3,4-oxadiazole-2-thione ring. researchgate.netmdpi.com Further substitution on the thione group can lead to a variety of functionalized oxadiazole derivatives. mdpi.com Another method involves the reaction of the carbohydrazide with an acyl chloride to form a di-halogenated hydrazine, which can then be cyclized. ijper.org

Reactions at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is a common site for functionalization, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule.

Propargylation Reactions

The introduction of a propargyl group at the N-1 position of the indole nucleus is a key transformation that opens up possibilities for further chemical elaborations, such as click chemistry or coupling reactions. While specific studies on the N-propargylation of this compound are not extensively detailed in the available literature, the general methodology for the N-propargylation of the parent compound, 1H-indole-2-carbonitrile, provides a strong precedent.

In a typical procedure, the indole is deprotonated with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The resulting indolide anion is then quenched with propargyl bromide to afford the N-propargylated product. For 1H-indole-2-carbonitrile, this reaction has been reported to yield the desired 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile in a 75% yield. nih.gov It is anticipated that this compound would undergo a similar reaction under these conditions.

The resulting terminal alkyne in the N-propargylated product is a versatile functional group for subsequent transformations. For instance, it can readily participate in palladium-catalyzed Sonogashira coupling reactions with various aryl iodides. nih.gov

Alkylation Reactions

Beyond propargylation, the indole nitrogen of this compound can be alkylated with a variety of alkyl halides. This reaction typically proceeds via an SN2 mechanism after deprotonation of the indole NH with a suitable base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile.

Table 1: Representative N-Alkylation Reactions of this compound

| Alkylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | 5-Bromo-1-methyl-1H-indole-2-carbonitrile |

| Ethyl Bromide | NaH | THF | 5-Bromo-1-ethyl-1H-indole-2-carbonitrile |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 1-Benzyl-5-bromo-1H-indole-2-carbonitrile |

Reactions at Other Positions of the Indole Ring (e.g., C-3)

The C-3 position of the indole ring is another key site for functionalization, known for its susceptibility to electrophilic substitution and its utility in cross-coupling reactions.

Research on the parent 1H-indole-2-carbonitrile has demonstrated a facile method for introducing an iodine atom at the C-3 position. nih.gov This is achieved through treatment with iodine in the presence of potassium hydroxide in DMF. The resulting 3-iodo-1H-indole-2-carbonitrile is a versatile intermediate for a range of palladium-catalyzed cross-coupling reactions. nih.gov It is highly probable that this compound would undergo a similar C-3 iodination.

Once the 3-iodo-5-bromo-1H-indole-2-carbonitrile is synthesized, the C-I bond can be selectively activated in cross-coupling reactions such as the Sonogashira and Suzuki reactions, leaving the C-Br bond at the 5-position intact under appropriate conditions. This allows for the sequential introduction of different substituents at the C-3 and C-5 positions.

The Sonogashira coupling involves the reaction of the 3-iodoindole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org The Suzuki reaction, on the other hand, couples the 3-iodoindole with an organoboron compound, such as a boronic acid, using a palladium catalyst and a base. nih.gov

The following table outlines the expected products from such cross-coupling reactions, based on the reactivity of similar indole systems. nih.gov

Table 2: Potential C-3 Functionalization of 3-Iodo-5-bromo-1H-indole-2-carbonitrile via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 5-Bromo-3-(phenylethynyl)-1H-indole-2-carbonitrile |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 5-Bromo-3-((trimethylsilyl)ethynyl)-1H-indole-2-carbonitrile |

| Suzuki | Phenylboronic acid | Pd(dppf)Cl₂/K₂CO₃ | 5-Bromo-3-phenyl-1H-indole-2-carbonitrile |

| Suzuki | Thiophene-2-boronic acid | Pd(dppf)Cl₂/K₂CO₃ | 5-Bromo-3-(thiophen-2-yl)-1H-indole-2-carbonitrile |

These functionalization strategies at the N-1 and C-3 positions of this compound underscore its importance as a versatile building block in the synthesis of complex heterocyclic compounds with potential applications in various fields of chemical research.

Biological Activities and Medicinal Chemistry Applications

Anticancer and Antiproliferative Activities

The core structure of 5-bromoindole (B119039) is a recurring motif in compounds designed to combat cancer. The introduction of a carbonitrile group at the 2-position, in place of the more commonly studied carboxylic acid, presents a distinct chemical entity that warrants investigation.

Inhibition of Cancer Cell Proliferation (e.g., Hep G2, A549, MCF-7)

Targeting Tyrosine Kinases (EGFR, VEGFR-2)

Tyrosine kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The 5-bromoindole nucleus has been incorporated into various kinase inhibitors.

EGFR Inhibitory Activity

The epidermal growth factor receptor (EGFR) is a key driver in the growth and spread of several cancers. Research into derivatives of 5-bromo-1H-indole-2-carboxylic acid has revealed their potential as EGFR tyrosine kinase inhibitors. google.com These findings indicate that the 5-bromoindole moiety can be effectively utilized in the design of molecules that bind to and inhibit the activity of EGFR. The specific contribution of the 2-carbonitrile group in 5-Bromo-1H-indole-2-carbonitrile to EGFR inhibition is yet to be explicitly detailed in published studies.

VEGFR-2 Inhibitory Activity

Vascular endothelial growth factor receptor-2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. The development of VEGFR-2 inhibitors is a crucial strategy in cancer therapy. Although direct enzymatic assay data for this compound is not available, its structural framework is present in compounds designed to target VEGFR-2.

BRAFV600E Inhibitory Activity

The BRAFV600E mutation is a common driver in various cancers, particularly melanoma. There is currently no publicly available research that specifically investigates the inhibitory activity of this compound against BRAFV600E.

Mechanisms of Action

The mechanisms through which 5-bromoindole derivatives exert their anticancer effects are multifaceted. Studies on closely related compounds have pointed towards several key cellular processes.

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been observed to induce cell cycle arrest and activate apoptosis in cancer cells. google.com This suggests that compounds based on the 5-bromoindole scaffold can interfere with the fundamental machinery of cell division and trigger programmed cell death.

Furthermore, patents have identified this compound as a precursor for the synthesis of inhibitors of fatty acid synthase (FASN). google.comgoogle.com FASN is overexpressed in many cancers and is crucial for tumor cell survival, making it a promising therapeutic target. Additionally, this compound has been used in the synthesis of Bcl-2 inhibitors, which are proteins that regulate apoptosis. By inhibiting Bcl-2, these compounds can promote cancer cell death.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

The indole (B1671886) scaffold is a core component of compounds known to interfere with cell proliferation by halting the cell cycle. Certain derivatives of 5-bromoindole-2-carboxylic acid have been shown to induce cell cycle arrest as a mechanism for their anti-cancer effects. nih.gov For example, one of the most potent derivatives was found to trigger cell cycle arrest and subsequent apoptosis in human cancer cell lines. nih.gov

The process of cell cycle arrest is a critical checkpoint for preventing the proliferation of damaged cells. Compounds that can induce this arrest, particularly in the G2/M phase, are of significant interest in oncology. nih.govmdpi.com This phase is the final checkpoint before a cell divides, and its interruption can lead to programmed cell death, or apoptosis. mdpi.com The mechanism often involves the modulation of key regulatory proteins such as cyclins (e.g., cyclin B1) and cyclin-dependent kinases (e.g., Cdc2), which together orchestrate the cell's entry into mitosis. nih.govmdpi.com The upregulation of kinase inhibitors like p21 is also a common pathway for inducing cell cycle arrest. mdpi.com While detailed studies on this compound itself are not prominent, the activity of its derivatives suggests that this molecular backbone is a promising starting point for developing agents that target the cell cycle. nih.gov

Activation of Apoptosis Pathways (e.g., Caspases, Bax, Bcl-2)

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Derivatives of 5-bromoindole have demonstrated the ability to activate these pathways. nih.gov The apoptotic process is intricately regulated by a balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govnih.gov A high Bax/Bcl-2 ratio is a strong indicator that a cell is susceptible to apoptosis, as it promotes the permeabilization of the mitochondrial outer membrane. nih.govijper.org

This permeabilization leads to the release of cytochrome c from the mitochondria into the cytosol, which is a critical step in the intrinsic apoptotic pathway. mdpi.comnih.gov The released cytochrome c then contributes to the formation of the apoptosome, which activates a cascade of effector caspases, such as caspase-3 and caspase-7. researchgate.netresearchgate.net These caspases are the executioners of apoptosis, cleaving essential cellular proteins and leading to the characteristic morphological changes of cell death. mdpi.comresearchgate.net Studies on related indole derivatives show that they can successfully modulate the Bax/Bcl-2 ratio, leading to caspase activation and apoptosis, highlighting a likely mechanism of action for compounds based on the 5-bromo-indole framework. nih.govresearchgate.net

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.gov The 5-bromo-indole scaffold has been identified as a key component in several compounds designed to inhibit this process.

Ex Vivo Rat Aorta Model Studies

The ex vivo rat aortic ring assay is a widely used model to assess the anti-angiogenic potential of new compounds. In this model, small rings of a rat's aorta are cultured in a gel matrix, and the sprouting of new microvessels is measured. Several derivatives of 5-bromo-indole have shown significant, dose-dependent inhibitory activity in this assay. nih.govpensoft.net For instance, a study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic effects with a determined IC₅₀ value, which represents the concentration required to inhibit 50% of blood vessel growth. nih.govnih.gov Another carbothioamide derivative also showed potent inhibition of vessel outgrowth in this model. nih.gov

Table 1: Anti-Angiogenic Activity of 5-Bromo-Indole Derivatives in Rat Aorta Ring Assay

| Compound Name | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | 15.4 | nih.govnih.gov |

In Vitro HUVEC Cell Line Studies

To further investigate the anti-angiogenic mechanism, studies are often conducted on Human Umbilical Vein Endothelial Cells (HUVECs), which are the primary cells involved in forming the lining of blood vessels. The anti-proliferative effect of compounds on these cells is a key indicator of anti-angiogenic activity. Derivatives of 5-bromo-indole have demonstrated a significant, dose-dependent ability to inhibit the proliferation of HUVECs. nih.govnih.gov This suggests that the compounds directly target the endothelial cells to prevent the formation of new vessels. nih.gov Some derivatives exhibited low to non-toxic effects on HUVECs, indicating a potentially specific anti-angiogenic mechanism rather than general cytotoxicity. pensoft.netconsensus.app

Table 2: Anti-Proliferative Activity of 5-Bromo-Indole Derivatives on HUVEC Line

| Compound Name | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | 5.6 | nih.govnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | 76.3 | nih.gov |

Effect on VEGF Gene Expression

Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis. nih.gov It functions by binding to its receptors (VEGFRs) on the surface of endothelial cells, triggering proliferation and migration. nih.govnih.gov The ability of a compound to suppress the expression of the VEGF gene is a powerful anti-angiogenic mechanism. researchgate.net Research on a 5-bromoindole carbothioamide derivative has shown that it can reduce the expression of the VEGF gene in a colon cancer cell line (HCT116). pensoft.netresearchgate.net This inhibition of VEGF production could be a direct effect or an indirect consequence of the compound's antioxidant properties. pensoft.net This finding provides a plausible molecular mechanism for the observed anti-angiogenic effects, linking the compound's activity directly to the suppression of a key pro-angiogenic factor. nih.govresearchgate.net

Antidiabetic and Antioxidant Potential

The indole chemical structure is recognized for a wide array of pharmacological activities, including potential antidiabetic and antioxidant effects. nih.govsci-hub.senih.gov

Antidiabetic Potential: Indole alkaloids and their synthetic derivatives are being explored as a source for novel antidiabetic drugs. sci-hub.senih.gov The mechanisms of action can be varied, including the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in the digestion of carbohydrates. nih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, which is beneficial in managing post-meal hyperglycemia, a key issue in type 2 diabetes. nih.gov While specific studies on this compound are scarce, the general class of indole compounds is considered a promising area for the discovery of new antidiabetic agents. sci-hub.senih.gov

Antioxidant Potential: Several studies on 5-bromo-indole derivatives have highlighted their significant free-radical scavenging activity. nih.govnih.gov This antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govpensoft.net The potent antioxidant activity observed in some derivatives is believed to contribute to their other biological effects, such as their anti-angiogenic and anti-proliferative activities. nih.govpensoft.net By neutralizing harmful free radicals, these compounds can protect cells from oxidative stress, a process implicated in numerous pathologies, and may interfere with redox-sensitive signaling pathways like those involving VEGF. pensoft.net

Inhibitory Activities Against α-Glucosidase and α-Amylase Enzymes

The management of postprandial hyperglycemia is a key strategy in controlling type 2 diabetes. This is often achieved by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govresearchgate.net While direct studies on this compound are not prominent in the reviewed literature, research on structurally related 5-bromo-indole derivatives highlights the potential of this scaffold.

A study on a series of 3,3-di(indolyl)indolin-2-ones, which can be synthesized from 5-bromoisatin (B120047) (a related bromo-indole precursor), demonstrated notable inhibitory activities against these enzymes. nih.gov The goal is often to achieve strong inhibition of α-glucosidase with milder inhibition of α-amylase, as this can reduce gastrointestinal side effects like flatulence and bloating that stem from the extensive fermentation of undigested carbohydrates. nih.gov

One compound in the series, 3,3-Di(1H-indole-3-yl)-5-bromoindolin-2-one, showed significant, albeit not the most potent, inhibition against both enzymes. nih.gov The research underscored that indole-based compounds are promising candidates for developing new anti-diabetic agents. nih.gov The general findings suggest that the indole nucleus is a viable starting point for designing selective enzyme inhibitors.

Table 1: α-Glucosidase and α-Amylase Inhibition by a Related 5-Bromo-Indole Derivative

| Compound | Concentration (µg/mL) | α-Glucosidase % Inhibition | α-Amylase % Inhibition |

|---|---|---|---|

| 3,3-Di(1H-indole-3-yl)-5-bromoindolin-2-one (1f) | 50 | 79 ± 9 | 80 ± 3 |

| Acarbose (Standard) | 50 | 19 ± 5 | 90 ± 2 |

Data sourced from a study on 3,3-di(indolyl)indolin-2-ones. nih.gov

Free Radical Scavenging Activity

While direct data on the free radical scavenging activity of this compound is limited in the available literature, the antioxidant potential of the broader 5-bromo-indole class of compounds has been noted. For instance, a study on 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide, a derivative of 5-bromo-indole-2-carboxylic acid, suggested that its biological effects, such as changes in VEGF gene expression, could be linked to strong antioxidant activity. researchgate.net The indole nucleus itself is known to interact with biological radicals, and substitutions on the indole ring can modulate this activity.

Antimicrobial Activities

The 5-bromo-indole scaffold is a key feature in a variety of compounds investigated for their antimicrobial properties. beilstein-archives.org Studies have shown that derivatives of this structure exhibit potent activity against a range of pathogens, including extensively drug-resistant (XDR) bacteria. nih.gov

One study focused on 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, which are structurally very similar to this compound. Several of these synthesized carboxamides displayed high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds showing efficacy greater than the standard antibiotics ciprofloxacin (B1669076) and gentamicin (B1671437) against E. coli and P. aeruginosa. consensus.app

Furthermore, a broad screening of 46 indole derivatives against six XDR Acinetobacter baumannii (XDRAB) isolates found that halogenated indoles were among the active compounds. nih.gov Specifically, 6-bromoindole (B116670) and 5-iodoindole (B102021) demonstrated significant minimum inhibitory concentrations (MICs). nih.gov This indicates that the presence and position of a halogen atom on the indole ring are critical for antimicrobial action.

Table 2: Minimum Inhibitory Concentration (MIC) of Related Bromo-Indole Derivatives Against Pathogenic Bacteria

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-1-(4-chlorobenzyl)-N-(2-fluorophenyl)-1H-indole-2-carboxamide (7a) | E. coli | 0.35 |

| P. aeruginosa | 0.45 | |

| K. pneumoniae | 1.25 | |

| S. Typhi | 0.95 | |

| 5-Bromo-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-indole-2-carboxamide (7b) | E. coli | 0.40 |

| P. aeruginosa | 0.55 | |

| K. pneumoniae | 1.15 | |

| S. Typhi | 0.85 | |

| 6-Bromoindole | A. baumannii (XDRAB) | 64 |

Data sourced from studies on 5-bromoindole-2-carboxamides and other indole derivatives. nih.govconsensus.app

Potential as HIV-1 Fusion Inhibitors

A significant area of investigation for indole-based compounds is in the development of HIV-1 entry inhibitors. nih.gov These molecules can target the viral envelope glycoprotein (B1211001) gp41, preventing the fusion of the virus with host cells. nih.govnih.gov This process involves a critical structural rearrangement of gp41, and small molecules that bind to a conserved hydrophobic pocket on the protein can halt this mechanism. nih.govacs.org

Research into structure-activity relationships has identified indole-containing compounds as promising gp41 fusion inhibitors. nih.gov The synthesis and evaluation of derivatives where the indole ring is substituted at various positions have been explored. Specifically, compounds with a 5-substituted indole, including 5-bromoindole derivatives, were synthesized to probe their binding affinity and inhibitory effects. nih.govnih.gov

These studies confirmed that small molecules based on the indole scaffold could inhibit cell-cell fusion and viral replication, validating the gp41 hydrophobic pocket as a viable drug target. nih.govacs.org The exploration of 5-bromoindole variants contributes to the optimization of these lead compounds for enhanced potency and favorable pharmacological properties. nih.gov

Exploration as Lead Compounds in Drug Discovery

The 5-bromo-indole framework is a recurring motif in the exploration of new lead compounds for drug discovery across multiple diseases. nih.govbeilstein-archives.org Its synthetic accessibility and the ability to readily modify its structure make it an attractive starting point for medicinal chemists. beilstein-archives.org

Derivatives of 5-bromo-indole have been investigated as:

Anticancer Agents: Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. One such derivative demonstrated potent activity against several human cancer cell lines, inducing cell cycle arrest and apoptosis. researchgate.net

Anti-diabetic Agents: As mentioned previously, the selective inhibition of α-glucosidase over α-amylase by indole-based compounds makes them desirable leads for developing new treatments for diabetes. nih.gov

The collective body of research shows that the 5-bromo-indole scaffold, including the specific nitrile functional group in this compound, serves as a valuable and versatile platform for generating novel drug candidates with diverse therapeutic potential. researchgate.netbeilstein-archives.org

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity

The specific placement of functional groups on the indole (B1671886) core dictates the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its pharmacological effect.

The presence and position of a halogen atom on the indole ring can significantly modulate a compound's biological activity. While research directly comparing positional isomers of bromo-indole-2-carbonitrile is limited, studies on related indole derivatives provide valuable insights.

In a series of indole-2-carboxamides designed as potential antiproliferative agents, the substitution of a chlorine atom at the C5-position with a bromine atom resulted in a notable decrease in activity. nih.gov This suggests that for this particular scaffold and target, the smaller and more electronegative chlorine is preferred over bromine at the C5 position. nih.gov

The carbonitrile group at the C2-position is a key feature of the molecule. It is a versatile functional group that can be a precursor for the synthesis of various other functionalities, such as amides, carboxylic acids, and heterocycles like oxadiazoles. nih.gov The modification of this group is a common strategy in medicinal chemistry to optimize a compound's properties.

Much of the available research on the 5-bromoindole (B119039) scaffold involves the C2-carboxylic acid analogue or its derivatives, which can be prepared from the C2-carbonitrile. nih.gov For instance, 5-bromoindole-2-carboxylic acid has been used to create a variety of derivatives, including oxadiazoles, carbothioamides, and triazoles, which have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net

One study detailed the synthesis of 2,5-substituted 1,3,4-oxadiazoles from carboxylic acids, a transformation that demonstrates a potential derivatization pathway for 5-bromo-1H-indole-2-carbonitrile after hydrolysis to its corresponding carboxylic acid. acs.orgacs.org The 1,3,4-oxadiazole (B1194373) scaffold is recognized as a bioisostere for carboxylic esters and is present in several approved drugs, indicating that derivatization of the C2-position of the indole can lead to therapeutically relevant compounds. acs.orgacs.org In another example, indole-2-carboxamides, which can be synthesized from the carbonitrile, have been investigated as CB1 receptor allosteric modulators and potent antiproliferative agents. nih.govnih.gov

Table 1: Antiproliferative Activity of C2-Carboxamide Derivatives

| Compound ID | C3-Substituent (R1) | C5-Halogen (R2) | Antiproliferative Activity (GI50, nM) | Reference |

|---|---|---|---|---|

| Va | H | Cl | 26 | nih.gov |

| Vc | CH2CH3 | Cl | 56 | nih.gov |

| Vd | CH2CH3 | Br | 66 | nih.gov |

Beyond the C5-bromo and C2-carbonitrile groups, substitutions at other positions of the indole ring, particularly the C3-position, play a significant role in determining biological activity.

For a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the substituent at the C3-position was found to be sensitive. nih.gov Smaller groups, such as hydrogen or a methyl group, were preferred over a larger ethyl group for inhibitory activity. nih.gov Similarly, in another study on antiproliferative indole-2-carboxamides, substitution at the C3-position was confirmed to be important. nih.gov An unsubstituted C3-position (R1=H) led to the most potent compound in the series. nih.gov As the size of the substituent at C3 increased from hydrogen to hydroxymethyl and then to phenyl, the antiproliferative activity decreased. nih.gov

The C5-position is critical, and the nature of the halogen at this position matters. As mentioned, for certain targets, a 5-chloro substituent confers greater potency than a 5-bromo substituent. nih.gov In other cases, both chloro and fluoro groups at the C5-position were found to enhance the potency of CB1 receptor allosteric modulators. nih.gov Studies on 5-nitroindole (B16589) derivatives have also shown this position to be key for developing binders of the c-Myc G-quadruplex, a target in cancer therapy. d-nb.info

Molecular Docking and Computational Studies

Molecular docking and computational methods are powerful tools used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme. These studies provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not widely published, extensive computational work has been performed on its close analogue, 5-bromo-1H-indole-2-carboxylic acid, and its derivatives, particularly as inhibitors of EGFR. nih.govresearchgate.net

In one study, various derivatives of 5-bromo-1H-indole-2-carboxylic acid were synthesized, and their binding energies with the EGFR tyrosine kinase domain were calculated through molecular docking. nih.gov Several compounds, including carbothioamide and oxadiazole derivatives, exhibited strong binding energies, suggesting a favorable interaction with the target. nih.gov For example, a synthesized oxadiazole derivative of 5-bromoindole-2-carboxylic acid showed favorable binding free energy against the EGFR tyrosine kinase domain. researchgate.net In another comprehensive study, indole-2-carboxamide derivatives were docked into the active sites of EGFR, BRAFV600E, and VEGFR-2, revealing potent inhibitory potential. nih.govnih.gov The most active compounds showed low binding energy scores, indicating stable and strong interactions with the kinase active sites.

Table 2: Predicted Binding Energies of 5-Bromoindole Derivatives with EGFR

| Compound Type | Biological Target | Predicted Binding Energy (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Carbothioamide derivative (3a) | EGFR Tyrosine Kinase | Not specified, but noted as strong | Exhibited the strongest binding energy among tested derivatives. | nih.gov |

| Oxadiazole derivative (3) | EGFR Tyrosine Kinase | Favorable | Showed favorable binding free energy. | researchgate.net |

| Indole-2-carboxamide (Va) | EGFR | Not specified, but potent inhibitor | Demonstrated the highest inhibitory activity (IC50 = 71 nM). | nih.govnih.gov |

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. Analysis of docking results for 5-bromoindole derivatives reveals the nature of these critical interactions. The indole nucleus itself is capable of various interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic effects, which enhance its utility in medicinal chemistry. nih.gov

Docking studies of 5-bromoindole-2-carboxylic acid derivatives within the EGFR active site have shown that the indole scaffold plays a crucial role. nih.govresearchgate.net The indole nucleus can form hydrogen bonds and participate in van der Waals forces and stacking interactions. nih.gov In one study, the indole nucleus of indole-2-carboxylic acid was observed to chelate with two Mg²⁺ ions within the active site of HIV-1 integrase. rsc.org Further analysis of a derivative showed that an attached halogenated benzene (B151609) ring could effectively bind with viral DNA through a π–π stacking interaction. rsc.org This highlights the importance of both the core scaffold and its substituents in forming key interactions that determine biological activity.

DFT Calculations for Electronic Structure and Reactivity

Pharmacokinetic and Toxicological Predictions (in silico)

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify potential liabilities and guide the optimization of lead compounds.

For this compound, various computational models and software, such as SwissADME and pkCSM, can be used to predict its pharmacokinetic and toxicological profile.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 221.05 g/mol | Compliant with Lipinski's rule of five (<500) |

| LogP (o/w) | 2.5-3.0 | Indicates good lipid solubility for membrane permeation |

| Water Solubility | Moderately soluble | May require formulation strategies for aqueous delivery |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability | High | Suggests good intestinal epithelial cell permeability |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | May have central nervous system effects |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions |

Table 2: Predicted Toxicological Properties of this compound

| Endpoint | Predicted Outcome | Interpretation |

| AMES Toxicity | Non-mutagenic | Unlikely to cause DNA mutations |

| Carcinogenicity | Non-carcinogen | Low probability of causing cancer |

| Hepatotoxicity | Potential risk | May have the potential to cause liver injury |

| Skin Sensitization | Non-sensitizer | Unlikely to cause allergic contact dermatitis |

| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity |

It is important to note that these are computational predictions and require experimental validation to confirm the actual pharmacokinetic and toxicological properties of this compound.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In silico ADME profiling is a critical component of modern drug design, helping to forecast the pharmacokinetic behavior of a compound in the body. nih.gov For several novel derivatives of 5-bromoindole, these predictive studies have been instrumental.

Research on a series of novel 5-bromoindole-2-carboxylic acid hydrazone derivatives indicated that the synthesized compounds were predicted to have adequate absorption levels. nih.gov Similarly, a separate study on new oxadiazole derivatives of 5-bromoindole-2-carboxylic acid also suggested appropriate absorption based on in silico analysis. researchgate.net Another investigation into different 5-bromo-indole-2-carboxylic acid derivatives reported good in silico absorption levels for all evaluated ligands. japsonline.com These consistent findings across different classes of 5-bromoindole derivatives suggest that the core structure is amenable to modifications that maintain favorable absorption characteristics. General in silico studies on other indole derivatives have also pointed towards good oral absorption properties. mdpi.com

Table 1: Summary of In Silico ADME Predictions for 5-Bromoindole Derivatives

| Compound Class | Predicted Property | Outcome | Source |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | Absorption | Adequate | nih.gov |

| 5-Bromoindole-2-carboxylic acid oxadiazole derivatives | Absorption | Appropriate | researchgate.net |

| Various 5-bromo-indole-2-carboxylic acid derivatives | Absorption | Good | japsonline.com |

Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the metabolism of drugs and other foreign substances (xenobiotics). nih.govbiomolther.org Inhibition of these enzymes can lead to significant drug-drug interactions, where the metabolism of one drug is altered by another, potentially leading to toxicity or loss of efficacy. nih.gov Therefore, early assessment of a compound's potential to inhibit CYP enzymes is a key step in safety profiling.

In silico studies have been conducted on various derivatives of 5-bromoindole to predict their interaction with CYP enzymes. A study focusing on novel 5-bromoindole-2-carboxylic acid hydrazone derivatives found that they did not appear to inhibit cytochrome P450. nih.gov This favorable prediction was echoed in research on oxadiazole derivatives of 5-bromoindole-2-carboxylic acid, where none of the compounds were predicted to be cytochrome P450 suppressors. researchgate.net Furthermore, an evaluation of a broader set of new 5-bromo-indole-2-carboxylic acid derivatives also concluded that they were not likely to be cytochrome P450 inhibitors. japsonline.com Computational studies on other novel indole derivatives have also suggested a lack of inhibition for the CYP2D6 isoform specifically. mdpi.com

Table 2: Summary of In Silico Cytochrome P450 Inhibition Predictions for 5-Bromoindole Derivatives

| Compound Class | Predicted Interaction | Outcome | Source |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | CYP Inhibition | Not predicted to inhibit | nih.gov |

| 5-Bromoindole-2-carboxylic acid oxadiazole derivatives | CYP Inhibition | Not predicted to suppress | researchgate.net |

| Various 5-bromo-indole-2-carboxylic acid derivatives | CYP Inhibition | Not predicted to be inhibitors | japsonline.com |

Hepatotoxicity Assessment

Hepatotoxicity, or chemical-driven liver damage, is a major reason for the failure of drug candidates during development and even for the withdrawal of approved drugs from the market. nih.gov Predicting the potential for a compound to cause liver injury early in the discovery process is therefore of paramount importance.

In silico toxicology screening provides a preliminary assessment of a compound's potential to be hepatotoxic. For several classes of 5-bromoindole derivatives, these predictions have been favorable. In a study of novel 5-bromoindole-2-carboxylic acid hydrazone derivatives, the compounds did not show in silico hepatotoxicity. nih.gov This finding was consistent with another study on different derivatives of 5-bromo-indole-2-carboxylic acid, which were also predicted to be non-hepatotoxic, in contrast to the standard drug erlotinib, which showed some hepatotoxicity in the same models. japsonline.com

Table 3: Summary of In Silico Hepatotoxicity Predictions for 5-Bromoindole Derivatives

| Compound Class | Predicted Property | Outcome | Source |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | Hepatotoxicity | Not shown in silico | nih.gov |

Materials Science and Advanced Applications

Organic Electronics and Functional Materials

Indole (B1671886) derivatives are increasingly being investigated for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The electron-donating indole core, combined with electron-withdrawing or donating substituents, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing efficient charge-transporting and light-emitting materials.

Research into pyridopyrazino[2,3-b]indole derivatives, which feature a donor-acceptor (D-A) architecture, has shown that such systems can exhibit intramolecular charge transfer (ICT), a key process for applications in optoelectronics. ias.ac.in The presence of an electron-donating indole unit and an electron-accepting pyridopyrazine segment leads to tunable blue-green emission. ias.ac.in Furthermore, some of these derivatives demonstrate aggregation-induced emission (AIE), a highly desirable property for solid-state emitters in OLEDs. ias.ac.in The electrochemical properties of these indole-based D-A molecules can be fine-tuned by altering substituents, leading to LUMO energy levels suitable for electron-transporting or n-type materials. ias.ac.in While direct studies on 5-Bromo-1H-indole-2-carbonitrile in this context are not widely documented, its structure, featuring both an electron-donating indole core and an electron-withdrawing nitrile group, suggests its potential as a building block for novel D-A materials.

Polymer Synthesis and Enhanced Material Properties

Polyindoles are a class of conducting polymers that possess high redox activity, significant thermal stability, and a slow degradation rate. researchgate.net These properties make them suitable for a range of applications, including energy storage. The synthesis of polyindoles can be achieved through various methods, such as electrochemical polymerization and chemical oxidative polymerization. rsc.orgresearchgate.net

Studies on the electropolymerisation of 5-substituted indoles, including 5-cyanoindole (B20398) and 5-bromoindole (B119039), have demonstrated the formation of redox-active films. rsc.org These films are composed of cyclic trimers and polymer chains of these trimers. rsc.org The resulting polymers are fluorescent, and their properties can be tuned by the nature of the substituent at the 5-position. rsc.org This indicates that this compound could serve as a monomer for the synthesis of functional polymers with tailored electronic and photophysical properties. The incorporation of the bromo- and cyano- functionalities into the polymer backbone could lead to materials with enhanced thermal stability and specific charge-transport characteristics.

Furthermore, indole-based polyesters have been synthesized and have shown high glass-transition temperatures and good thermal stability. nih.gov The synthesis of poly(N-arylene diindolylmethane)s via a catalyst-free C-N coupling reaction has yielded high molecular weight polymers with strong solid-state fluorescence and good electroactivity. rsc.org These findings underscore the potential of using indole derivatives like this compound to create novel polymers with advanced properties.

Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in biological and biomedical research, enabling the visualization and detection of specific analytes and processes in living systems. nih.gov Indole and its derivatives are known for their intrinsic fluorescence, making them excellent candidates for the development of such probes. mdpi.com The emission properties of indole derivatives can be sensitive to the local environment, which can be exploited for sensing applications. nih.gov

Research has shown that 5-substituted indoles, such as 5-bromoindole, are fluorescent, although the quantum yield may be lower than that of unsubstituted indole. researchgate.net The electropolymerisation of these monomers also yields fluorescent trimers and polymers with emission spectra shifted to longer wavelengths compared to the monomer. rsc.org This shift is indicative of a more extended electron delocalization in the larger structures. rsc.org

Indole-based fluorescent probes have been designed for various biological targets. For instance, novel indole derivatives have been developed for the detection of hypochlorite (B82951) in living cells and as pH sensors. mdpi.com Long-wavelength indole-based probes have also been synthesized for the bioimaging of S-nitrosylation in mitochondria. nih.gov While this compound has not been explicitly reported as a fluorescent probe, its inherent fluorescence and the presence of functional groups that can be further modified make it a promising scaffold for the design of new probes for biological imaging.

Biosensor Development

Electrochemical biosensors offer a rapid, sensitive, and cost-effective platform for the detection of a wide range of biological molecules. The development of novel materials to enhance the sensitivity and selectivity of these sensors is an active area of research. Indole derivatives have shown promise in this field due to their electroactive nature. researchgate.net

A label-free electrochemical DNA hybridization sensor was developed using a nanocomposite of reduced graphene oxide and indole-5-carboxylic acid. nih.gov This hybrid film served as a platform for the immobilization of single-stranded DNA and showed high sensitivity for the detection of Klebsiella pneumoniae. nih.gov This demonstrates the utility of indole derivatives in creating effective biosensor interfaces.

Given that 5-substituted indoles can be electropolymerized to form redox-active films, it is plausible that this compound could be used to modify electrode surfaces for biosensing applications. rsc.org The resulting polymer film could provide a matrix for the immobilization of biomolecules such as enzymes or antibodies, while its electrochemical properties could be used for signal transduction. The development of biosensors based on transcription factors that respond to indole derivatives further highlights the potential of this class of compounds in synthetic biology and diagnostics. nih.gov

Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the four protons on the indole (B1671886) ring. The chemical shifts are influenced by the electron-withdrawing nitrile group at the C2 position and the bromine atom at the C5 position. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. The aromatic protons will appear in the range of 7.0-8.0 ppm. Specifically, the H7 proton is expected to be a doublet, H4 a doublet, and H6 a doublet of doublets. The H3 proton, adjacent to the nitrile group, would likely appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The C-Br bond at C5 will cause a downfield shift for C5 compared to unsubstituted indole. The C2 carbon, bonded to the electron-withdrawing nitrile group, will also be significantly shifted. For comparison, in the related compound 5-bromo-3-methyl-1H-indole, the carbon signals appear at δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm. rsc.org

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-H | >10.0 | br s | - |

| C2 | - | - | ~125-135 |

| C3 | ~7.2-7.4 | s | ~105-115 |

| C3a | - | - | ~128-132 |

| C4 | ~7.8-8.0 | d | ~125-129 |

| C5 | - | - | ~115-119 |

| C6 | ~7.4-7.6 | dd | ~123-127 |

| C7 | ~7.5-7.7 | d | ~113-117 |

| C7a | - | - | ~135-139 |

| CN | - | - | ~115-120 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show several characteristic absorption bands. A sharp, medium-intensity band for the nitrile (C≡N) stretching vibration is predicted to appear around 2210-2230 cm⁻¹. mdpi.com The N-H stretching vibration of the indole ring should be visible as a sharp peak in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indole) | Stretch | 3300 - 3500 | Sharp, Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C≡N (Nitrile) | Stretch | 2210 - 2230 | Sharp, Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-Br | Stretch | < 800 | Medium to Strong |

Mass Spectrometry (MS, HRESI-MS, GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula of this compound is C₉H₅BrN₂. The molecular ion peak (M⁺) in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 220 and 222). High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would allow for the precise determination of the molecular mass, confirming the elemental composition. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it suitable for analyzing the purity of the compound and identifying any volatile impurities. rsc.org

Gas Chromatography (GC) Analysis

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for assessing the purity of a sample. In a GC analysis of this compound, the compound would elute as a single major peak, and its retention time would be characteristic under specific experimental conditions (e.g., column type, temperature program, carrier gas flow rate). The area of this peak relative to any other peaks in the chromatogram provides a quantitative measure of purity. rsc.org

常见问题

Q. What are the optimal synthetic routes for 5-Bromo-1H-indole-2-carbonitrile, and how can reaction yields be improved?

The compound is typically synthesized via bromination of indole precursors followed by nitrile functionalization. For example, a related bromo-indole-carbonitrile derivative was prepared using anilines as starting materials, with hexane/ethyl acetate (3:1) as the solvent system, yielding 33% . To improve efficiency:

- Optimize bromination conditions (e.g., NBS vs. Br₂).

- Use catalysts like CuCN for nitrile introduction.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can the reactivity of the nitrile group in this compound be exploited for further functionalization?

The nitrile group undergoes hydrolysis to carboxylic acids under acidic/basic conditions or converts to tetrazoles via click chemistry. Key considerations:

- Use H₂SO₄/H₂O for hydrolysis to 1H-indole-2-carboxylic acid derivatives.

- Employ NaN₃/Cu(I) catalysts for tetrazole synthesis, ensuring inert atmospheres to avoid side reactions.

- Confirm transformations via IR (loss of ν(C≡N) ~2200 cm⁻¹) and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm).

- ESI-MS : Confirm molecular ion [M-H]⁻ at m/z 235 (calculated for C₉H₅BrN₂).

- XRD : Resolve bromine and nitrile positions in the crystal lattice (if crystallized) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise?

SHELXL is ideal for refining heavy atoms like bromine. Steps include:

- Input .hkl files from XRD data, using SHELXS for initial structure solution.

- Apply anisotropic displacement parameters (ADPs) for Br and N atoms.

- Address challenges:

Q. How do steric and electronic effects of the bromine substituent influence regioselectivity in cross-coupling reactions?

Bromine at the 5-position directs electrophilic substitutions to the 3- or 6-positions. For Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ catalyst with aryl boronic acids (e.g., phenyl or heteroaryl).

- Monitor regioselectivity via NOESY (proximity effects) and DFT calculations (electron density maps).

- Compare with 6-bromo analogs to isolate electronic vs. steric contributions .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

Conflicting NMR or MS data may arise from impurities or solvent effects. Mitigation strategies:

- Validate purity via HPLC (≥95%) and elemental analysis.

- Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

- Cross-reference with crystallographic data (e.g., bond lengths/angles) .

Methodological Considerations

Q. What computational approaches predict the biological activity of this compound?

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinase domains from PDB).

- QSAR models : Correlate logP, polar surface area, and H-bonding with activity data from indole analogs .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。